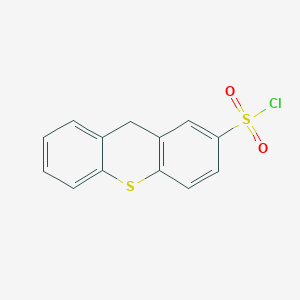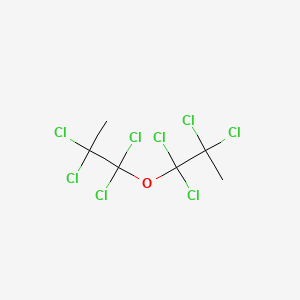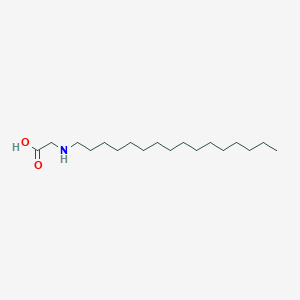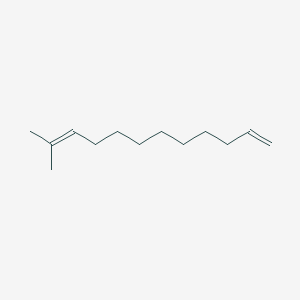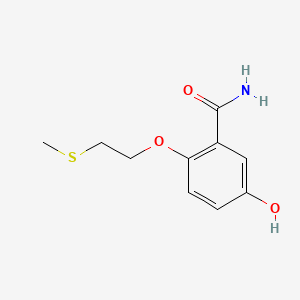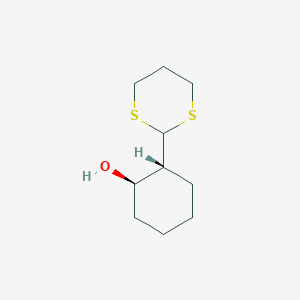
(1R,2R)-2-(1,3-Dithian-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(1,3-Dithian-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexanol ring substituted with a 1,3-dithiane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(1,3-Dithian-2-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the 1,3-dithiane ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound under acidic conditions.
Cyclohexanol ring formation: The cyclohexanol ring can be introduced through a series of reactions, including hydrogenation and cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products:
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted cyclohexanol derivatives.
Scientific Research Applications
(1R,2R)-2-(1,3-Dithian-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1,3-Dithian-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The 1,3-dithiane group can act as a nucleophile, participating in various chemical reactions. The cyclohexanol ring provides structural stability and can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
(1R,2R)-2-(1,3-Dithian-2-yl)cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol.
(1R,2R)-2-(1,3-Dithian-2-yl)cyclohexane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Uniqueness: (1R,2R)-2-(1,3-Dithian-2-yl)cyclohexan-1-ol is unique due to the presence of both the 1,3-dithiane group and the cyclohexanol ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
14950-43-7 |
|---|---|
Molecular Formula |
C10H18OS2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
(1R,2R)-2-(1,3-dithian-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H18OS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h8-11H,1-7H2/t8-,9-/m1/s1 |
InChI Key |
VLSOAPOHTFRDKB-RKDXNWHRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C2SCCCS2)O |
Canonical SMILES |
C1CCC(C(C1)C2SCCCS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


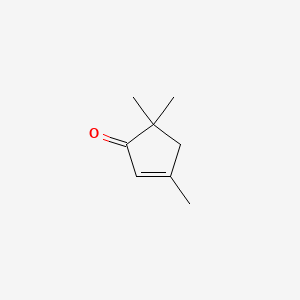
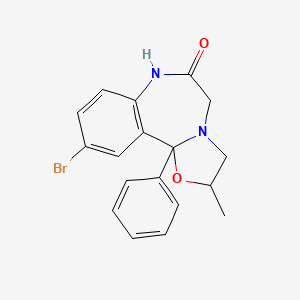

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]pyridin-1-ium bromide](/img/structure/B14702933.png)
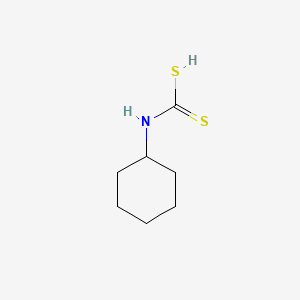
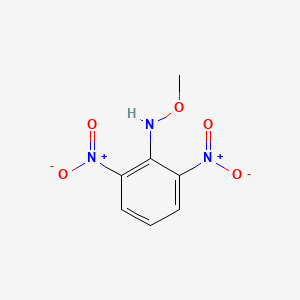
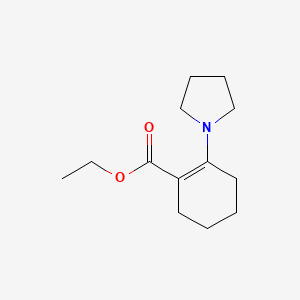
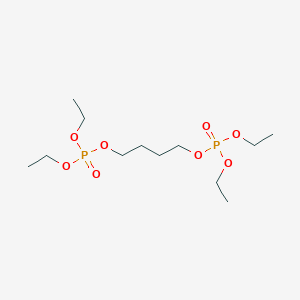
![2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato](/img/structure/B14702969.png)
